molecular formula C20H20N2O3S2 B11342833 N-(naphthalen-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(naphthalen-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11342833
M. Wt: 400.5 g/mol
InChI Key: GFCKTRMSEYNSGS-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a naphthalene ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Thiophene Sulfonyl Group: Thiophene is sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The naphthalene derivative, thiophene sulfonyl group, and piperidine ring are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Halogenated derivatives, amine derivatives.

Scientific Research Applications

N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and eliciting specific responses.

Comparison with Similar Compounds

    N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    N-(NAPHTHALEN-2-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a different position of the naphthalene ring.

Uniqueness: N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H20N2O3S2/c23-20(21-18-10-3-7-15-6-1-2-9-17(15)18)16-8-4-12-22(14-16)27(24,25)19-11-5-13-26-19/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,21,23)

InChI Key

GFCKTRMSEYNSGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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